Anticancer agent 60

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

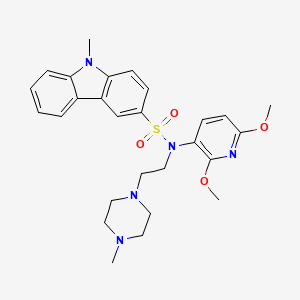

Molecular Formula |

C27H33N5O4S |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

N-(2,6-dimethoxy-3-pyridinyl)-9-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]carbazole-3-sulfonamide |

InChI |

InChI=1S/C27H33N5O4S/c1-29-13-15-31(16-14-29)17-18-32(25-11-12-26(35-3)28-27(25)36-4)37(33,34)20-9-10-24-22(19-20)21-7-5-6-8-23(21)30(24)2/h5-12,19H,13-18H2,1-4H3 |

InChI Key |

RZGIJOJMXBIKDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCN(C2=C(N=C(C=C2)OC)OC)S(=O)(=O)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Compound 3h: A Potent Colchicine-Site Tubulin Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and characterization of compound 3h, a novel benzo[b]furan derivative identified as a potent inhibitor of tubulin polymerization. Compound 3h, chemically defined as 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan, demonstrates significant antiproliferative activity against a range of cancer cell lines at nanomolar concentrations. Its mechanism of action involves direct binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. This whitepaper consolidates the key quantitative data, details the experimental methodologies employed in its discovery, and visually represents the associated cellular pathways and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their pivotal role in mitosis makes them a well-established and highly validated target for the development of anticancer therapeutics.[1][3] Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site inhibitors).[2][4] Colchicine-site binders represent a particularly promising class of inhibitors due to their ability to circumvent certain mechanisms of drug resistance.[5] This whitepaper focuses on the discovery and preclinical evaluation of compound 3h, a potent tubulin polymerization inhibitor that binds to the colchicine site.[6]

Quantitative Data Summary

The biological activity of compound 3h and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings, including antiproliferative activity against various cancer cell lines and direct inhibition of tubulin polymerization.

Table 1: Antiproliferative Activity of Compound 3h and Reference Compound CA-4

| Compound | L1210 (IC50, nM) | FM3A (IC50, nM) | Molt/4 (IC50, nM) | CEM (IC50, nM) | HeLa (IC50, nM) |

| 3h | 19 | 24 | 22 | 22 | 16 |

| CA-4 | - | >50 | 22 | <10 | <10 |

Data sourced from reference[6]. IC50 values represent the concentration required to inhibit cell growth by 50%.

Table 2: Inhibition of Tubulin Polymerization and Colchicine Binding

| Compound | Tubulin Polymerization (IC50, µM) | Inhibition of [³H]Colchicine Binding (%) |

| 3h | 0.56 | 96 |

| CA-4 | 1.0 | 99 |

Data sourced from reference[6]. The inhibition of colchicine binding was assessed at a concentration of 5 µM for both the test compound and colchicine.

Experimental Protocols

The discovery and characterization of compound 3h involved a series of key experiments. The detailed methodologies for these assays are provided below to facilitate replication and further investigation.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Materials: Purified bovine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compounds.

-

Protocol:

-

Tubulin is pre-incubated with various concentrations of the test compound in polymerization buffer on ice.

-

GTP is added to the mixture to a final concentration of 1 mM.

-

The mixture is transferred to a temperature-controlled spectrophotometer, and the increase in absorbance at 340 nm is monitored over time at 37°C. The change in absorbance correlates with the extent of tubulin polymerization.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6]

-

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.

-

A solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Colchicine Binding Assay

This competitive binding assay determines whether a test compound binds to the colchicine site on tubulin.

-

Materials: Purified tubulin, [³H]colchicine (radiolabeled colchicine), test compound, filtration apparatus.

-

Protocol:

-

Tubulin is incubated with a fixed concentration of [³H]colchicine in the presence or absence of the test compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The protein-bound radioligand is separated from the unbound radioligand using a filtration method (e.g., passing the mixture through a filter that retains the protein).

-

The radioactivity on the filter is measured using a scintillation counter.

-

The percentage of inhibition of [³H]colchicine binding by the test compound is calculated by comparing the radioactivity in the presence and absence of the test compound.[6]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials: Cancer cell lines, test compound, phosphate-buffered saline (PBS), ethanol, RNase A, propidium iodide (PI).

-

Protocol:

-

Cells are treated with the test compound for a specified duration.

-

The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then treated with RNase A to remove RNA.

-

The cells are stained with PI, a fluorescent dye that binds to DNA.

-

The DNA content of the cells is analyzed using a flow cytometer. The resulting histogram shows the distribution of cells in the different phases of the cell cycle.[7]

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Cancer cell lines, test compound, Annexin V-FITC, propidium iodide (PI), binding buffer.

-

Protocol:

-

Cells are treated with the test compound for a specified time.

-

The cells are harvested and washed with PBS.

-

The cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of compound 3h and the workflow for its discovery.

Caption: Mechanism of action of compound 3h in cancer cells.

Caption: Workflow for the discovery and characterization of compound 3h.

Conclusion

Compound 3h has emerged as a potent and promising tubulin polymerization inhibitor that exerts its anticancer effects by binding to the colchicine site.[6] Its ability to inhibit the growth of various cancer cell lines at low nanomolar concentrations, coupled with its strong inhibition of tubulin assembly, underscores its potential as a lead compound for the development of new anticancer drugs.[6] The detailed experimental protocols and mechanistic insights provided in this whitepaper serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and optimization of this and related chemical scaffolds. Future preclinical studies will be essential to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of compound 3h.

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 2. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Compound 3h: A Deep Dive into a Novel Class of PKM2 Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The M2 isoform of pyruvate kinase (PKM2) has emerged as a critical regulator of cancer cell metabolism, making it a compelling target for novel anticancer therapies. Among the inhibitors developed, compound 3h, a 2,3-didithiocarbamate-substituted naphthoquinone, has demonstrated significant promise with potent and selective inhibition of PKM2. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of compound 3h and its analogs, detailing the experimental methodologies used for their evaluation and illustrating the key signaling pathways involved.

Core Structure and Analogs

Compound 3h belongs to a series of 2,3-didithiocarbamate substituted naphthoquinones. Its core structure is based on a 1,4-naphthoquinone scaffold, which is crucial for its biological activity. A systematic evaluation of analogs, where the substituent on the dithiocarbamate moiety is varied, has provided valuable insights into the SAR of this chemical class.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory activity of compound 3h and its analogs against PKM2 and their cytotoxic effects on various cancer cell lines have been quantitatively assessed. The following tables summarize the key data from these studies, providing a clear comparison of the potency of different derivatives.[1][2][3]

Table 1: PKM2 Inhibitory Activity of Compound 3h and Analogs [1][2][3]

| Compound | Substituent (R) on Dithiocarbamate | PKM2 IC₅₀ (μM) |

| 3h | Piperidine | 0.96 ± 0.18 |

| 3a | N,N-diethyl | > 50 |

| 3b | N,N-dimethyl | 15.34 ± 3.26 |

| 3c | Pyrrolidine | 4.25 ± 0.83 |

| 3d | N-methyl,N-benzyl | 3.82 ± 0.75 |

| 3e | N-methyl,N-phenethyl | 3.15 ± 0.68 |

| 3f | Morpholine | 1.05 ± 0.17 |

| 3g | 4-methylpiperazine | 1.83 ± 0.42 |

| 3k (lead compound) | - | 2.95 ± 0.53 |

| Shikonin (control) | - | 8.82 ± 2.62 |

Table 2: Cytotoxicity of Compound 3h and Analogs against Various Cancer Cell Lines

| Compound | HCT116 IC₅₀ (μM) | MCF7 IC₅₀ (μM) | HeLa IC₅₀ (μM) | H1299 IC₅₀ (μM) | B16 IC₅₀ (μM) |

| 3h | 0.12 ± 0.03 | 0.15 ± 0.04 | 0.08 ± 0.02 | 0.11 ± 0.03 | 0.09 ± 0.02 |

| 3a | 1.85 ± 0.41 | 2.13 ± 0.52 | 1.56 ± 0.38 | 1.98 ± 0.45 | 1.67 ± 0.39 |

| 3b | 0.98 ± 0.23 | 1.24 ± 0.31 | 0.85 ± 0.21 | 1.07 ± 0.26 | 0.91 ± 0.22 |

| 3c | 0.45 ± 0.11 | 0.58 ± 0.14 | 0.39 ± 0.09 | 0.49 ± 0.12 | 0.42 ± 0.10 |

| 3d | 0.39 ± 0.09 | 0.47 ± 0.11 | 0.31 ± 0.07 | 0.41 ± 0.10 | 0.35 ± 0.08 |

| 3e | 0.32 ± 0.08 | 0.39 ± 0.09 | 0.26 ± 0.06 | 0.34 ± 0.08 | 0.29 ± 0.07 |

| 3f | 0.15 ± 0.04 | 0.19 ± 0.05 | 0.11 ± 0.03 | 0.14 ± 0.03 | 0.12 ± 0.03 |

| 3g | 0.21 ± 0.05 | 0.26 ± 0.06 | 0.17 ± 0.04 | 0.23 ± 0.05 | 0.19 ± 0.04 |

| 3k | 0.35 ± 0.08 | 0.42 ± 0.10 | 0.29 ± 0.07 | 0.38 ± 0.09 | 0.32 ± 0.08 |

Preliminary Structure-Activity Relationship Analysis

The data reveals several key trends:

-

The nature of the amine moiety on the dithiocarbamate substituent significantly influences PKM2 inhibitory activity.[2]

-

Cyclic amine substituents, such as in compounds 3c (pyrrolidine), 3f (morpholine), 3g (4-methylpiperazine), and 3h (piperidine), generally lead to higher potency compared to acyclic amines (3a, 3b).

-

Compound 3h, with a piperidine substituent, and compound 3f, with a morpholine substituent, are the most potent inhibitors of PKM2 in this series, exhibiting superior activity to the lead compound 3k and the known PKM2 inhibitor shikonin.[1][2][3]

-

The potent PKM2 inhibitory activity of these compounds translates to strong cytotoxic effects against a panel of human cancer cell lines, with IC₅₀ values in the nanomolar range.[3]

Signaling Pathway of Compound 3h

Compound 3h exerts its anticancer effects by targeting key metabolic and signaling pathways in cancer cells. The primary mechanism involves the inhibition of PKM2, which leads to the suppression of the Akt/mTOR signaling pathway, ultimately inducing apoptosis and autophagy.

Caption: Mechanism of action of compound 3h.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of compound 3h and its analogs.

Synthesis of 2,3-didithiocarbamate-substituted Naphthoquinones

The general synthetic route for compound 3h and its analogs starts from 2,3-dichloro-1,4-naphthoquinone.

Caption: Synthetic workflow for compound 3h analogs.

A solution of the appropriate amine in methanol is treated with carbon disulfide at room temperature. After stirring, 2,3-dichloro-1,4-naphthoquinone is added, and the reaction mixture is stirred for several hours. The resulting precipitate is then filtered, washed, and dried to yield the final product.

PKM2 Activity Assay (Fluorescent PK-LDH Coupled Assay)

The inhibitory activity of the compounds on PKM2 is determined using a lactate dehydrogenase (LDH) coupled assay.

Principle: The pyruvate produced by PKM2 is converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH fluorescence is monitored over time to determine the reaction rate.

Procedure:

-

Recombinant human PKM2 is incubated with the test compound at various concentrations in a reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.

-

The reaction is initiated by adding phosphoenolpyruvate (PEP), ADP, and NADH.

-

The fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over a period of time.

-

The IC₅₀ values are calculated from the dose-response curves.

Cell Viability Assay (MTS Assay)

The cytotoxicity of the compounds against cancer cell lines is assessed using the MTS assay.

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTS reagent is added to each well, and the plates are incubated.

-

The absorbance at 490 nm is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Western Blot Analysis

Western blotting is used to determine the effect of compound 3h on the expression and phosphorylation status of proteins in the Akt/mTOR signaling pathway.

Procedure:

-

LNCaP cells are treated with compound 3h for a specified time.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for PKM2, p-Akt, Akt, p-mTOR, mTOR, and other proteins of interest.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Cellular Metabolism (Seahorse XF Analyzer)

The effect of compound 3h on cellular glycolysis and mitochondrial respiration is measured using a Seahorse XF Analyzer.

Principle: This instrument measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.

Procedure:

-

LNCaP cells are seeded in a Seahorse XF cell culture microplate.

-

The cells are treated with compound 3h.

-

The sensor cartridge, containing probes for oxygen and pH, is calibrated and placed into the cell culture plate.

-

Baseline OCR and ECAR are measured, followed by measurements after the injection of various metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial function and glycolysis.

Conclusion

Compound 3h represents a potent and selective inhibitor of PKM2 with significant anticancer activity. The structure-activity relationship studies of the 2,3-didithiocarbamate-substituted naphthoquinone series have identified key structural features that contribute to its high potency. The detailed understanding of its mechanism of action, involving the inhibition of PKM2 and the subsequent suppression of the Akt/mTOR pathway, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols outlined in this guide offer a foundation for researchers to further investigate this promising class of compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and antitumor activity of novel 2, 3-didithiocarbamate substituted naphthoquinones as inhibitors of pyruvate kinase M2 isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of novel 2, 3-didithiocarbamate substituted naphthoquinones as inhibitors of pyruvate kinase M2 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity of Compound 3h: A Technical Overview

<

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary cytotoxic studies of "compound 3h," a novel and potent inhibitor of Pyruvate Kinase M2 (PKM2). The information collated herein summarizes its anticancer activities, particularly against prostate cancer, and elucidates its mechanism of action involving the suppression of critical cell signaling pathways.

Core Findings

Compound 3h has demonstrated significant anticancer properties by inducing both apoptosis and autophagy in cancer cells.[1] Its primary mechanism involves the specific inhibition of PKM2, a key enzyme in cancer cell metabolism.[1][2] This inhibition disrupts glycolysis and mitochondrial respiration, ultimately leading to cancer cell death.[1] Studies have particularly highlighted its efficacy in prostate cancer cell lines.[2][3]

Data Presentation: Cytotoxic Activity of Compound 3h

The cytotoxic effects of compound 3h have been evaluated across various human cancer cell lines. The data reveals a concentration-dependent inhibition of cell viability and proliferation.

| Cell Line | Cancer Type | Key Observations | IC50 Value (PKM2 Inhibition) | Reference |

| LNCaP | Prostate Cancer | High inhibitory effect. Decreased cell viability and colony formation in a dose-dependent manner (0-40 µM).[3][4] | Not explicitly stated for cytotoxicity, but potent PKM2 inhibition. | [2][3] |

| DU145 | Prostate Cancer | Lower inhibitory effect compared to LNCaP cells.[2] | Not Available | [2] |

| PC3 | Prostate Cancer | Lower inhibitory effect compared to LNCaP cells.[2] | Not Available | [2] |

Notably, compound 3h exhibits a potent inhibitory effect on the PKM2 enzyme itself, with a reported half-maximal inhibitory concentration (IC50) of 0.96 ± 0.18 μM.[3] This is superior to the related compound 3K (IC50 = 2.95 ± 0.53 μM).[3]

Mechanism of Action & Signaling Pathways

Compound 3h exerts its cytotoxic effects by targeting a critical metabolic enzyme and modulating a key signaling pathway involved in cell growth and survival.

1. PKM2 Inhibition: As a specific inhibitor, compound 3h demonstrates a high binding affinity for Pyruvate Kinase M2 (PKM2).[1] By inhibiting PKM2's activity and expression, it disrupts the final, rate-limiting step of glycolysis.[2][5] This leads to a significant reduction in both glycolysis and mitochondrial respiration, effectively starving the cancer cells of the energy required for their rapid proliferation.[1]

2. Suppression of the Akt/mTOR Signaling Pathway: The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[2][6] Compound 3h treatment has been shown to suppress this pathway.[2]

3. Activation of AMPK: Concurrently with mTOR inhibition, compound 3h activates AMP-activated protein kinase (AMPK).[1] AMPK acts as a cellular energy sensor, and its activation can trigger autophagy and inhibit cell growth.

The culmination of these actions—inhibiting cancer cell metabolism and inducing apoptosis and autophagy through the Akt/mTOR/AMPK signaling cascade—underpins the potent anticancer effects of compound 3h.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary cytotoxicity studies of compound 3h.

Cell Culture and Treatment

-

Cell Lines: Human prostate cancer cell lines LNCaP, DU145, and PC3 were utilized.[2]

-

Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Compound Treatment: For cytotoxicity assays, cells were treated with varying concentrations of compound 3h (e.g., 0, 2.5, 5, 10, 20, and 40 μM) for specified durations, typically 24 and 48 hours.[4]

Cytotoxicity and Cell Viability Assays

-

WST Assay: The Water Soluble Tetrazolium salt (WST) assay was used to quantify cell viability.[3] This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is indicative of the number of viable cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of compound 3h.

-

After the incubation period (24 or 48 hours), the WST reagent is added to each well.

-

The plate is incubated for a further 1-4 hours.

-

The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

-

Colony Formation Assay

-

Purpose: To assess the long-term proliferative potential of cells after treatment with compound 3h.[3]

-

Procedure:

-

A low density of cells is seeded into 6-well plates.

-

Cells are treated with compound 3h for a specified period.

-

The medium is then replaced with fresh, compound-free medium, and cells are allowed to grow for 1-2 weeks until visible colonies form.

-

Colonies are fixed with methanol and stained with crystal violet.

-

The number of colonies is counted to determine the effect of the compound on cell proliferation.[3]

-

Analysis of Apoptosis

-

Method: Apoptotic cell death was evaluated through the analysis of apoptotic protein expression and observation of nuclear morphological changes.[3]

-

Western Blotting: The expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) were measured by Western blot analysis following compound 3h treatment.[3]

-

Nuclear Staining: Changes in nuclear morphology, such as chromatin condensation and the formation of apoptotic bodies, were visualized using fluorescent nuclear stains like DAPI or Hoechst.[3]

Metabolic Assays

-

Extracellular Acidification Rate (ECAR): ECAR, a measure of glycolysis, was determined using a Seahorse XF Analyzer.[1]

-

Oxygen Consumption Rate (OCR): OCR, an indicator of mitochondrial respiration, was also measured using a Seahorse XF Analyzer.[1]

-

Procedure: These assays involve seeding cells in specialized microplates and sequentially injecting glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to measure key parameters of glycolytic function.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: General experimental workflow for evaluating the cytotoxicity of compound 3h.

Signaling Pathway of Compound 3h's Cytotoxic Action

Caption: Mechanism of action for compound 3h, targeting PKM2 and the Akt/mTOR/AMPK pathway.

References

- 1. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Methodological & Application

In Vitro Efficacy of Anticancer Agent 60: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of "Anticancer agent 60," a compound with demonstrated antiproliferative activity against human cancer cell lines.[1] The following protocols are designed to enable researchers to further characterize the cytotoxic, apoptotic, and anti-metastatic potential of this agent.

Overview of In Vitro Assays for Anticancer Agents

A comprehensive in vitro assessment of a novel anticancer agent typically involves a battery of assays to elucidate its mechanism of action and therapeutic potential. Key assays include:

-

Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effect of the agent on cancer cell proliferation and survival.

-

Apoptosis Assays: To investigate whether the agent induces programmed cell death, a desirable mechanism for anticancer drugs.

-

Cell Migration and Invasion Assays: To evaluate the agent's potential to inhibit metastasis, a critical factor in cancer progression.

These assays provide crucial preclinical data to guide further drug development efforts.[2][3]

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |

| HepG2 | Liver Carcinoma | 4.13[1] |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value: 8.21 |

| A549 | Lung Carcinoma | Hypothetical Value: 12.56 |

| HCT116 | Colon Carcinoma | Hypothetical Value: 5.78 |

Note: IC50 values are determined from dose-response curves generated from cell viability assays.

Table 2: Apoptosis Induction by this compound

This table summarizes the percentage of apoptotic cells after treatment with this compound at its IC50 concentration for 48 hours, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

| Cell Line | Treatment | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |

| HepG2 | Vehicle Control | 3.2 | 1.5 |

| HepG2 | This compound (4.13 µM) | 25.8 | 15.3 |

| HCT116 | Vehicle Control | 2.8 | 1.1 |

| HCT116 | This compound (5.78 µM) | 22.1 | 12.9 |

Table 3: Inhibition of Cell Migration and Invasion

This table shows the percentage of inhibition of cell migration and invasion by this compound at its IC50 concentration, as measured by the transwell assay.

| Cell Line | Assay | % Inhibition of Migration | % Inhibition of Invasion |

| HepG2 | Transwell Assay | 68.4 | 55.2 |

| HCT116 | Transwell Assay | 62.1 | 48.9 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and incubate for 24 hours.

-

Treat the cells with this compound at the predetermined IC50 concentration for 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Migration and Invasion Assay (Transwell Assay)

The transwell assay, also known as the Boyden chamber assay, is a common method to assess cell migration and invasion.[9][10][11][12] For the invasion assay, the transwell insert is coated with a layer of extracellular matrix (ECM) such as Matrigel, which mimics the basement membrane.[10][13]

Materials:

-

Cancer cell lines

-

Serum-free medium

-

Complete culture medium (with FBS as a chemoattractant)

-

This compound

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

24-well plates

-

Cotton swabs

-

Crystal violet staining solution

Protocol:

-

For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell inserts with the Matrigel solution and incubate at 37°C for 2-4 hours to allow for gelling. For migration assays, this step is omitted.

-

Pre-treat cancer cells with this compound at the IC50 concentration for 24 hours.

-

Harvest the pre-treated cells and resuspend them in serum-free medium.

-

Add 500 µL of complete medium containing 10% FBS to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension (containing 5 x 10^4 cells) to the upper chamber of the transwell insert.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the stained cells in several random fields under a microscope.

-

Calculate the percentage of inhibition compared to the vehicle control.

Caption: Workflow for the transwell migration/invasion assay.

Signaling Pathway Context

Many anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer.[14][15][16][17] The PI3K/Akt and Ras/ERK pathways are two of the most frequently altered signaling cascades in human cancers, controlling processes such as cell proliferation, survival, and migration.[14][15] Further investigation into the effect of this compound on these pathways could provide valuable mechanistic insights.

Caption: Simplified Ras/ERK and PI3K/Akt signaling pathways in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cell viability assays | Abcam [abcam.com]

- 7. Apoptosis Assays [sigmaaldrich.com]

- 8. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transwell In Vitro Cell Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 14. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cancer Cell Signaling: Key Pathways and Therapeutic Targets | Technology Networks [technologynetworks.com]

- 17. sinobiological.com [sinobiological.com]

Application Notes and Protocols for Compound 3h in a HepG2 Xenograft Mouse Model

Topic: "compound 3h" HepG2 Xenograft Mouse Model Protocol Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound 3h is a novel and specific inhibitor of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis that is frequently overexpressed in various cancer cells.[1][2][3] By targeting PKM2, compound 3h disrupts cancer cell metabolism, leading to apoptosis and autophagy.[1][2][3] This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of compound 3h using a HepG2 human hepatocellular carcinoma xenograft mouse model. The provided methodologies are based on established xenograft procedures and the known mechanism of action of compound 3h.

Mechanism of Action of Compound 3h

Compound 3h selectively inhibits PKM2, which leads to the activation of AMPK and subsequent inhibition of the Akt/mTOR signaling pathway.[1][3] This pathway is crucial for cell proliferation, growth, and survival. Inhibition of this pathway by compound 3h results in decreased glycolysis and mitochondrial respiration, ultimately inducing apoptotic and autophagic cell death in cancer cells.[1][2]

Signaling Pathway Diagram

Caption: Signaling pathway of Compound 3h in cancer cells.

Experimental Protocols

Cell Culture

-

Cell Line: HepG2 (human hepatocellular carcinoma)

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Animal Model

-

Species: Athymic nude mice (nu/nu) or other immunodeficient strains (e.g., NOD/SCID).

-

Age/Weight: 4-6 weeks old, 18-22 g.

-

Housing: Maintained in a specific pathogen-free (SPF) environment with sterile food, water, and bedding. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

HepG2 Xenograft Establishment

-

Cell Preparation: Harvest HepG2 cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[4]

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

Treatment Protocol

-

Vehicle Control Group: Administer the vehicle solution (e.g., saline, PBS with 0.5% DMSO) to the control group of mice following the same schedule and route as the treatment group.

-

Compound 3h Treatment Group: While a specific dosage for a HepG2 xenograft model has not been published, a starting point can be extrapolated from similar in vivo studies. For an analogous compound, 3k, a dosage of 20 mg/kg was used in an ovarian cancer xenograft model.[5] Therefore, a dose-ranging study (e.g., 10, 20, 40 mg/kg) is recommended. Administer compound 3h (dissolved in a suitable vehicle) via intraperitoneal (IP) injection or oral gavage daily or on an optimized schedule for a period of 3-4 weeks.

-

Monitoring: Record body weight and tumor volume for each mouse every 2-3 days. Observe the mice for any signs of toxicity.

-

Endpoint: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for western blot analysis.

Experimental Workflow Diagram

Caption: Experimental workflow for the HepG2 xenograft mouse model.

Data Presentation

The following table summarizes hypothetical data for a study evaluating the efficacy of compound 3h in a HepG2 xenograft model.

| Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 0 | 1250 ± 150 | - | +5.2 |

| Compound 3h | 10 | 875 ± 120 | 30 | +3.8 |

| Compound 3h | 20 | 550 ± 98 | 56 | +1.5 |

| Compound 3h | 40 | 312 ± 75 | 75 | -2.1 |

Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.

Conclusion

This document provides a comprehensive protocol for assessing the anti-tumor activity of compound 3h in a HepG2 xenograft mouse model. Compound 3h, as a specific PKM2 inhibitor, presents a promising therapeutic strategy for cancers that are dependent on glycolysis.[2] The successful execution of this protocol will provide critical in vivo data on the efficacy and tolerability of compound 3h, paving the way for further preclinical and clinical development.

References

- 1. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells [mdpi.com]

- 2. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Testing Tubulin Polymerization Inhibition by Anticancer Agent 60

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[3] This makes tubulin a key target for anticancer drug development.[1][2] Agents that interfere with tubulin dynamics can arrest the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[4]

Tubulin-targeting agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes like Paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[5][6] Destabilizing agents act by inhibiting tubulin polymerization.[6] "Anticancer Agent 60" is a novel investigational compound hypothesized to function as a tubulin polymerization inhibitor. These application notes provide detailed protocols to characterize the inhibitory effect of this compound on tubulin polymerization through both in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To directly measure the effect of this compound on the polymerization of purified tubulin in a cell-free system and to determine its half-maximal inhibitory concentration (IC50).

Principle: This assay monitors the polymerization of purified tubulin into microtubules in real-time. The process is tracked by a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[7][8] An inhibitor of polymerization will prevent or reduce this fluorescence increase in a concentration-dependent manner. The rate of polymerization and the steady-state polymer mass can be quantified to assess the inhibitory activity of the test compound.[9][10]

Experimental Protocol

Materials:

-

Lyophilized >99% pure tubulin (porcine or bovine brain)

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Fluorescent Reporter (e.g., DAPI)

-

Glycerol

-

-

This compound (stock solution in DMSO)

-

Positive Control: Colchicine or Nocodazole (inhibitors)

-

Negative Control: Paclitaxel (enhancer)

-

Vehicle Control: DMSO

-

Pre-warmed (37°C) black, 96-well microplates (half-area, clear bottom)

-

Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths of ~360 nm and ~450 nm, respectively.[10]

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 2-3 mg/mL.[10][11] Keep on ice at all times.

-

Prepare a "Tubulin Master Mix" on ice by combining the tubulin solution, GTP (to a final concentration of 1 mM), and the fluorescent reporter.[10][11]

-

Prepare serial dilutions of this compound, Colchicine, and Paclitaxel in General Tubulin Buffer at 10x the final desired concentration. The final DMSO concentration should not exceed 0.5%.

-

-

Assay Setup:

-

Data Acquisition:

-

Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

-

Measure fluorescence intensity every 60 seconds for 60-90 minutes.[10]

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of this compound and controls.

-

Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each curve.[10]

-

Normalize the data by setting the vehicle control (DMSO) as 100% polymerization and a no-tubulin or high-concentration inhibitor well as 0%.

-

Plot the percentage of inhibition against the logarithm of the concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Data Presentation: In Vitro Tubulin Inhibition

| Compound | Binding Site Target | IC50 (µM) for Tubulin Polymerization Inhibition |

| This compound | Colchicine Site (Hypothesized) | (e.g., 1.5) |

| Colchicine (Control) | Colchicine Site | (e.g., 2.1) |

| Nocodazole (Control) | Colchicine Site | (e.g., 1.8) |

| Vinblastine (Control) | Vinca Alkaloid Site | (e.g., 0.9) |

Note: Data are exemplary. IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.

Workflow Diagram: In Vitro Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell-Based Assays for Microtubule Disruption

Cell-based assays are crucial to confirm that the biochemical activity of this compound translates into a functional effect within a cellular context.

Immunofluorescence Microscopy of Microtubule Network

Objective: To visually assess the effect of this compound on the integrity of the microtubule cytoskeleton in cancer cells.

Principle: This technique uses fluorescently labeled antibodies to visualize the microtubule network. Cells are treated with the compound, fixed, permeabilized, and then stained with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. The cell nuclei are counterstained (e.g., with DAPI) to help identify cell cycle stages. A tubulin polymerization inhibitor is expected to cause depolymerization and fragmentation of microtubules, leading to a diffuse cytoplasmic signal instead of a well-defined filamentous network.[4]

Experimental Protocol

Materials:

-

Human cancer cell line (e.g., HeLa, A549, or HT-29)

-

Cell culture medium, FBS, and supplements

-

Glass bottom plates or coverslips suitable for microscopy

-

This compound, Colchicine (positive control), DMSO (vehicle)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS[13]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-α-tubulin monoclonal antibody

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope (confocal recommended)

Procedure:

-

Cell Culture: Seed cells onto glass coverslips in a 12-well plate and allow them to adhere for 24 hours.[11]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the in vitro IC50), a positive control (e.g., 100 nM Colchicine), and a vehicle control (DMSO) for an appropriate duration (e.g., 18-24 hours).[11]

-

Fixation: Wash cells twice with warm PBS. Fix with 4% PFA for 15 minutes at room temperature.[14]

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.[11][13]

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[13]

-

Antibody Incubation:

-

Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[13][14]

-

Wash cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[13]

-

-

Staining and Mounting:

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.[14]

-

Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging: Acquire images using a fluorescence microscope, capturing channels for microtubules (Alexa 488) and nuclei (DAPI).

Workflow Diagram: Immunofluorescence

Caption: Workflow for immunofluorescence analysis of microtubules.

Cell Viability / Cytotoxicity Assay

Objective: To quantify the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Principle: The inhibition of tubulin polymerization should lead to cell cycle arrest and cell death, reducing the number of viable cells in a culture. An MTT or similar metabolic assay measures the metabolic activity of cells, which correlates with the number of viable cells. Thiazolyl Blue Tetrazolium Bromide (MTT) is reduced to purple formazan crystals by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells.[4]

Experimental Protocol

Materials:

-

Cancer cell lines (e.g., a panel including HeLa, A549, and a multi-drug resistant line)

-

96-well clear, flat-bottom cell culture plates

-

This compound and control compounds (e.g., Colchicine, Paclitaxel)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–8,000 cells per well and allow them to attach overnight.[4][14]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and control compounds. Include a vehicle-only control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently agitate the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

Data Presentation: Cellular Cytotoxicity

| Cell Line | Drug Resistance Profile | GI50 (nM) - this compound | GI50 (nM) - Colchicine | GI50 (nM) - Paclitaxel |

| HeLa | Sensitive | (e.g., 25) | (e.g., 30) | (e.g., 15) |

| A549 | Sensitive | (e.g., 40) | (e.g., 55) | (e.g., 20) |

| NCI/ADR-RES | Multi-drug Resistant (P-gp+) | (e.g., 60) | (e.g., 5000) | (e.g., 8000) |

Note: Data are exemplary. A low GI50 value for this compound in the multi-drug resistant line would suggest it is not a substrate for P-glycoprotein (P-gp) efflux pumps, a significant advantage over taxanes.[15]

Signaling Pathway of Tubulin Polymerization Inhibition

The diagram below illustrates the central role of microtubule dynamics in the cell cycle and the mechanism by which an inhibitor like this compound disrupts this process, leading to apoptosis.

Caption: Pathway of tubulin polymerization and its disruption.

References

- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. maxanim.com [maxanim.com]

- 10. In vitro tubulin polymerization assay [bio-protocol.org]

- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

- 14. v19.proteinatlas.org [v19.proteinatlas.org]

- 15. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]

Application Notes and Protocols: "Compound 3h" and Microtubule Analysis

Introduction

These application notes provide a comprehensive overview of "compound 3h," a novel anti-cancer agent, and detail protocols for the immunofluorescence analysis of microtubules, a key component of the cytoskeleton. While initial interest may connect "compound 3h" to direct microtubule staining, current research identifies it as a specific inhibitor of Pyruvate Kinase M2 (PKM2), an enzyme pivotal in cancer cell metabolism.[1][2][3][4][5][6] This document will first elucidate the established mechanism of action of "compound 3h" and then provide a detailed protocol for the immunofluorescence staining of microtubules, a standard method to visualize the effects of compounds that do target the cytoskeleton.

"Compound 3h": A Specific PKM2 Inhibitor

"Compound 3h" has been identified as a potent and specific inhibitor of Pyruvate Kinase M2 (PKM2), an enzyme overexpressed in many cancer types and a key regulator of glycolysis.[1][2][3][4] By inhibiting PKM2, "compound 3h" disrupts cancer cell metabolism, leading to apoptotic and autophagic cell death.[1][3][4] Its anti-cancer effects are mediated through the suppression of the Akt/mTOR signaling pathway.[1]

Quantitative Data for "Compound 3h"

The following table summarizes the cytotoxic effects of "compound 3h" on various prostate cancer cell lines.

| Cell Line | Treatment Time (h) | IC50 (µM) | Reference |

| LNCaP | 24 | ~10 | [6] |

| LNCaP | 48 | ~5 | [6] |

| DU145 | 24 | >40 | [6] |

| PC3 | 24 | >40 | [6] |

Signaling Pathway of "Compound 3h"

"Compound 3h" exerts its anti-cancer effects by inhibiting PKM2, which in turn modulates the Akt/AMPK/mTOR signaling pathway. This ultimately leads to the induction of apoptosis and autophagy in cancer cells.

Immunofluorescence Staining of Microtubules

While "compound 3h" does not directly target microtubules, immunofluorescence is a critical technique to study compounds that do. Microtubule-targeting agents (MTAs), such as paclitaxel and vinca alkaloids, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8] The following protocol provides a detailed method for visualizing these effects.

Experimental Workflow for Microtubule Immunofluorescence

The workflow for immunofluorescence staining of microtubules involves several key steps, from cell culture to image acquisition and analysis.

Detailed Protocol

Materials:

-

Mammalian cells (e.g., HeLa, A549)

-

Glass coverslips

-

Cell culture medium

-

Microtubule-targeting agent (e.g., paclitaxel, nocodazole)

-

Phosphate-buffered saline (PBS)

-

Fixative: ice-cold methanol or 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS (for PFA fixation)

-

Blocking buffer: 5% normal goat serum in PBS

-

Primary antibody: mouse anti-α-tubulin antibody

-

Secondary antibody: goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Seeding:

-

Sterilize glass coverslips and place them in the wells of a multi-well plate.

-

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.

-

-

Compound Treatment:

-

Treat the cells with the desired concentrations of a microtubule-targeting agent for the appropriate duration. Include a vehicle-treated control.

-

-

Fixation:

-

Methanol Fixation:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add ice-cold methanol and incubate at -20°C for 10 minutes. This method simultaneously fixes and permeabilizes the cells.

-

-

PFA Fixation:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add 4% PFA in PBS and incubate at room temperature for 15 minutes.

-

-

-

Permeabilization (for PFA fixation only):

-

Aspirate the PFA and wash the cells three times with PBS.

-

Add permeabilization buffer and incubate at room temperature for 10 minutes.

-

-

Blocking:

-

Aspirate the fixative or permeabilization buffer and wash the cells three times with PBS.

-

Add blocking buffer and incubate at room temperature for 1 hour.

-

-

Primary Antibody Incubation:

-

Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions.

-

Aspirate the blocking buffer and add the diluted primary antibody.

-

Incubate overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Aspirate the last wash and add the diluted secondary antibody.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Nuclear Counterstaining:

-

Wash the cells three times with PBS, protected from light.

-

Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.

-

-

Mounting:

-

Wash the cells twice with PBS.

-

Carefully remove the coverslips from the wells and mount them on glass slides with a drop of mounting medium.

-

Seal the edges of the coverslips with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Acquire images using appropriate filter sets for the chosen fluorophores.

-

Conclusion

References

- 1. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR … [ouci.dntb.gov.ua]

- 6. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing "Anticancer Agent 60" Efficacy in 3D Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2][3] This increased physiological relevance makes them superior platforms for preclinical anticancer drug screening, potentially reducing the high attrition rates of new drug candidates in clinical trials.[1][4] 3D models, such as spheroids and organoids, recapitulate key aspects of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and the development of a hypoxic core, all of which can influence drug efficacy and resistance.[5][6]

This document provides a detailed protocol for assessing the efficacy of a hypothetical "Anticancer Agent 60" using a 3D tumor spheroid model. The protocol covers spheroid formation, treatment with the anticancer agent, and subsequent analysis of cell viability, proliferation, and apoptosis. The methodologies described are designed to be adaptable for high-throughput screening.[7][8]

Key Experimental Principles

The assessment of "this compound" efficacy in 3D cell culture involves several key stages:

-

3D Spheroid Formation: Cancer cells are cultured in conditions that promote self-aggregation into spheroids. Common methods include the use of ultra-low attachment plates or the hanging drop technique.[9]

-

Treatment with this compound: Spheroids are exposed to a range of concentrations of "this compound" to determine its dose-dependent effects.

-

Efficacy Assessment: A variety of assays can be employed to measure the impact of the agent on the 3D culture. These can be broadly categorized as:

-

Viability/Cytotoxicity Assays: To quantify the number of viable cells.

-

Proliferation Assays: To measure the rate of cell division.

-

Apoptosis Assays: To detect programmed cell death.

-

Morphological Analysis: To observe changes in spheroid size, shape, and integrity.[10]

-

Experimental Workflow

The overall workflow for assessing the efficacy of "this compound" is depicted below.

Caption: Experimental workflow for assessing anticancer agent efficacy in 3D cell culture.

Detailed Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation (Ultra-Low Attachment Plate Method)

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well ultra-low attachment round-bottom plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Adjust the cell suspension to a final concentration of 1 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate (resulting in 1,000 cells/well).

-

Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope. Spheroids with a diameter of 300-500 µm are ideal for many viability assays.[9]

Protocol 2: Treatment of Spheroids with "this compound"

Materials:

-

Pre-formed 3D spheroids in a 96-well plate

-

"this compound" stock solution

-

Complete cell culture medium

-

DMSO (or other vehicle control)

Procedure:

-

Prepare a 2X working stock solution of "this compound" in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).

-

Carefully remove 100 µL of the old medium from each well containing a spheroid.

-

Add 100 µL of the 2X "this compound" dilutions or the vehicle control to the respective wells. This will result in a final 1X concentration.

-

Incubate the plate for a predetermined duration (e.g., 72 hours). The incubation time should be optimized based on the known mechanism of action of the agent.

Protocol 3: Assessment of Cell Viability using an ATP-Based Assay

Rationale: Intracellular ATP levels are a good indicator of cell viability, and ATP-based assays are well-suited for 3D cultures due to their lytic nature, which allows for penetration into the spheroid core.[11][12] The CellTiter-Glo® 3D Cell Viability Assay is a commonly used commercial kit.[11]

Materials:

-

Treated spheroids in a 96-well plate

-

CellTiter-Glo® 3D Reagent (or equivalent)

-

Luminometer

Procedure:

-

Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

-

Mix the contents of the wells by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis

Quantitative data from the viability assay should be summarized in a table. The raw luminescence units (RLU) are first normalized to the vehicle control to determine the percentage of viability.

Table 1: Viability of 3D Spheroids Treated with this compound

| Concentration (nM) | Mean RLU | Standard Deviation | % Viability |

| Vehicle Control | 98,543 | 4,521 | 100.0 |

| 0.1 | 97,654 | 3,987 | 99.1 |

| 1 | 88,976 | 3,123 | 90.3 |

| 10 | 54,321 | 2,543 | 55.1 |

| 100 | 12,345 | 987 | 12.5 |

| 1000 | 2,345 | 432 | 2.4 |

From this data, a dose-response curve can be generated by plotting the % viability against the logarithm of the drug concentration. The IC50 value (the concentration of the drug that inhibits 50% of cell viability) can then be calculated using non-linear regression analysis.

Visualization of Signaling Pathways

"this compound" is hypothesized to target key signaling pathways involved in cancer cell proliferation and survival. Below are diagrams of two common pathways that are often targeted by anticancer drugs: the RAS/RAF/MEK/ERK pathway and the PI3K/Akt/mTOR pathway.[13][14][15]

Caption: The RAS/RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation.

Caption: The PI3K/Akt/mTOR signaling pathway, crucial for cell growth and survival.

Concluding Remarks

The transition from 2D to 3D cell culture models represents a significant advancement in preclinical drug discovery, offering a more predictive in vitro system.[3][16] The protocols outlined in this document provide a robust framework for assessing the efficacy of novel anticancer agents like "this compound". While ATP-based viability assays are highlighted for their simplicity and high-throughput compatibility, they can be complemented with other methods such as high-content imaging to gain deeper insights into the drug's mechanism of action, including its effects on spheroid morphology and the induction of apoptosis.[10][17] Standardization of 3D culture and assay protocols is crucial for ensuring reproducibility and the generation of reliable data to guide further drug development efforts.[18]

References

- 1. Three-dimensional cell culture models for anticancer drug screening: Worth the effort? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise review: 3D cell culture systems for anticancer drug screening | Biomedical Research and Therapy [bmrat.org]

- 3. mdpi.com [mdpi.com]

- 4. Using 3D in vitro cell culture models in anti-cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cherrybiotech.com [cherrybiotech.com]

- 6. Tumor Spheroid Proliferation & Viability Assays: R&D Systems [rndsystems.com]

- 7. Protocol for high throughput 3D drug screening of patient derived melanoma and renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. corning.com [corning.com]

- 9. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [worldwide.promega.com]

- 12. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. Signalling pathways as targets for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]

- 18. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application of Compound 3h in High-Content Screening for Cancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 3h is a novel and specific inhibitor of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis that is frequently overexpressed in cancer cells.[1][2][3][4][5] By targeting PKM2, compound 3h disrupts cancer cell metabolism, leading to apoptosis and autophagy.[1][2][3][4] This application note details the use of compound 3h in high-content screening (HCS) assays to identify and characterize potential anticancer agents that modulate the Akt/mTOR signaling pathway. HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic profile of a compound's effect.[6][7][8]

Principle

Compound 3h serves as a potent positive control for assays designed to screen for inhibitors of cancer cell proliferation via metabolic disruption and induction of cell death. Its mechanism of action involves the suppression of the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][3] High-content screening platforms can be leveraged to quantify key cellular events modulated by compound 3h, including apoptosis, autophagy, and changes in mitochondrial function.

Data Summary

The following tables summarize the quantitative effects of compound 3h on LNCaP prostate cancer cells.

Table 1: Cytotoxicity of Compound 3h on LNCaP Cells

| Treatment Duration | IC50 Value (µM) |

| 48 hours | Data not explicitly provided in search results |

Note: While the source material states potent anticancer activity, the specific IC50 value from the cytotoxicity assay was not available in the provided search results.

Table 2: Effect of Compound 3h on Pyruvate Kinase Activity in LNCaP Cells

| Compound 3h Concentration (µM) | Pyruvate Kinase Activity (% of Control) |

| 10 | ~60% |

| 20 | ~40% |

(Data estimated from graphical representations in the source material)

Table 3: Induction of Apoptosis and Autophagy by Compound 3h in LNCaP Cells

| Parameter | 10 µM Compound 3h | 20 µM Compound 3h |

| Late Apoptotic & Necrotic Cells (%) | Significant Increase | Further Significant Increase |

| Beclin-1 Expression | Increased | Increased |

| LC3-II Expression | Increased | Increased |

| p62 Expression | Decreased | Decreased |

(Qualitative descriptions based on source material, specific percentages not provided)

Table 4: Impact of Compound 3h on Cellular Respiration in LNCaP Cells

| Bioenergetic Marker | Effect of Compound 3h |

| Basal Respiration (OCR) | Decreased |

| Maximal Respiration (OCR) | Decreased |

| Spare Respiratory Capacity (OCR) | Decreased |

(OCR: Oxygen Consumption Rate)[3]

Signaling Pathway

Compound 3h inhibits PKM2, leading to the activation of AMPK and subsequent inhibition of the Akt/mTOR signaling pathway. This cascade of events ultimately results in the induction of apoptosis and autophagy in cancer cells.

Caption: Compound 3h signaling pathway.

Experimental Protocols

Here are detailed protocols for key experiments that can be adapted for a high-content screening format.

High-Content Screening Workflow for Compound 3h Activity

Caption: High-content screening workflow.

Protocol 1: Apoptosis Assay

Objective: To quantify the induction of apoptosis by test compounds using Compound 3h as a positive control.

Materials:

-

LNCaP cells

-

96-well or 384-well clear-bottom imaging plates

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Compound 3h (positive control)

-

Test compounds

-

Fluorescently-labeled Annexin V

-